molecular formula C12H15NO4 B2372804 4-(2-Methoxy-benzoylamino)-butyric acid CAS No. 257952-11-7

4-(2-Methoxy-benzoylamino)-butyric acid

Cat. No.: B2372804
CAS No.: 257952-11-7
M. Wt: 237.255
InChI Key: SEOYJTIHERCQOM-UHFFFAOYSA-N
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Description

4-(2-Methoxy-benzoylamino)-butyric acid is an organic compound characterized by the presence of a methoxybenzoyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-benzoylamino)-butyric acid typically involves the reaction of 2-methoxybenzoic acid with butyric acid derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the methoxybenzoyl group and the butyric acid moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxy-benzoylamino)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-benzoylamino)-butyric acid involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The butyric acid moiety may also play a role in cellular signaling pathways, influencing gene expression and metabolic processes .

Comparison with Similar Compounds

  • 4-(2-Methoxybenzoyl)benzoic acid
  • 4-(2-Methoxybenzoyl)phenylalanine
  • 4-(2-Methoxybenzoyl)glycine

Uniqueness: 4-(2-Methoxy-benzoylamino)-butyric acid is unique due to its specific combination of a methoxybenzoyl group and a butyric acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-[(2-methoxybenzoyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-10-6-3-2-5-9(10)12(16)13-8-4-7-11(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOYJTIHERCQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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